molecular formula C16H15BrN6O3 B2997468 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 893922-85-5

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

カタログ番号: B2997468
CAS番号: 893922-85-5
分子量: 419.239
InChIキー: WMZQNBDQPWJLQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C16H15BrN6O3 and its molecular weight is 419.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20BrN5O3
  • Molecular Weight : 440.30 g/mol

Biological Activity Overview

Research indicates that compounds containing triazolo-pyrimidine scaffolds exhibit significant biological activities, including anticancer properties. The specific compound has been evaluated in several studies for its efficacy against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

  • Caspase Activation : The compound activates caspase pathways (specifically caspase-3), which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Regulation of Bcl-2 Family Proteins : The compound modulates the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, tipping the balance towards apoptosis.

Efficacy Against Cancer Cell Lines

A series of studies have demonstrated the effectiveness of this compound against different cancer cell lines. Below is a summary of findings:

Cell Line IC50 (μM) Mechanism Observed
MGC-803 (Gastric)0.87Apoptosis via caspase activation
HepG2 (Liver)1.02Cell cycle arrest at G2/M phase
MCF-7 (Breast)1.24Induction of apoptosis and cell cycle arrest
A549 (Lung)0.75Disruption of microtubule networks

Study 1: Anticancer Efficacy in Gastric Cancer

In a study focusing on gastric cancer cells (MGC-803), the compound exhibited an IC50 value of 0.87 μM, indicating potent anticancer activity. The study highlighted that treatment with the compound led to significant apoptosis through the activation of caspases and increased expression of Bax while decreasing Bcl-2 levels.

Study 2: Broad Spectrum Antitumor Activity

Another investigation assessed the compound's effects on various solid tumors including liver (HepG2) and breast cancer (MCF-7). Results showed that it not only inhibited proliferation but also induced significant apoptosis in these cell lines with IC50 values ranging from 0.75 to 1.24 μM.

Safety Profile

The safety profile of the compound was evaluated using normal human lung fibroblast cells (WI-38). The results indicated that the compound had a good safety margin, exhibiting minimal cytotoxicity towards normal cells compared to its potent effects on cancer cells.

特性

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNBDQPWJLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。